molecular formula C19H13BrClN3S B2491601 (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683257-36-5

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2491601
CAS RN: 683257-36-5
M. Wt: 430.75
InChI Key: OMQRRTRWWNGOET-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to (Z)-3-((4-Bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves regioselective bromination and reactions with aldehydes, cyanothioacetamide, α-bromoketones, and bromine, often in the presence of triethylamine in DMF. Such processes highlight the complexity and precision required in synthesizing these acrylonitriles with specific substitutions on the thiazole and phenyl rings (Pakholka et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this category has been elucidated using techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction analysis. These methods have confirmed the detailed structural aspects, including regioselectivity at the thiazole ring's C5 atom and the planarity or non-planarity of the compound's different sections, contributing to their chemical behavior and interactions (Pakholka et al., 2021).

Chemical Reactions and Properties

The chemical behavior of these compounds includes reactions with lithium aluminum hydride to afford derivatives in varying yields, showcasing their reactivity and the potential for further chemical modifications. X-ray diffraction analysis helps in confirming the structures of these derivatives, underscoring the significance of structural characterization in understanding chemical reactivity (Frolov et al., 2005).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structure, with crystallography studies revealing how molecular packing and intermolecular interactions influence their solid-state characteristics. These properties can affect the compound's stability, solubility, and optical behavior, which are crucial for potential applications in materials science and pharmaceuticals (Tammisetti et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are pivotal for understanding the compound's functionality and potential uses. Studies focusing on the reduction, condensation, and other chemical transformations provide insights into how these compounds can be utilized and modified for various applications, ranging from materials science to pharmaceuticals (Frolov et al., 2005).

Scientific Research Applications

Reduction and Derivative Formation

  • A study reported the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride, yielding (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process highlights the compound's potential in synthesizing derivatives useful in various chemical applications (Frolov et al., 2005).

Optical and Electronic Applications

  • Research on donor-acceptor substituted thiophene dyes, including variants of the compound, has demonstrated their application in optoelectronic devices. These compounds are crucial for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications due to their nonlinear absorption and optical limiting behavior (Anandan et al., 2018).

Synthesis of Novel Compounds

  • Another study discussed the recyclization of related compounds to yield various derivatives, demonstrating the compound's utility in synthesizing novel chemical structures with potential applications in medicinal chemistry and material science (Dyachenko et al., 2005).

Antibacterial and Antifungal Properties

  • Research on the synthesis and characterization of related thiazole derivatives has shown moderate antibacterial activity against Gram-positive bacteria and high antifungal activity. This suggests potential applications of the compound in developing new antimicrobial agents (Kubba & Rahim, 2018).

Corrosion Inhibition

  • A study on the inhibition performances of some thiazole and thiadiazole derivatives against the corrosion of iron, including related compounds, used density functional theory (DFT) calculations and molecular dynamics simulations. This indicates the compound's potential application in corrosion protection (Kaya et al., 2016).

properties

IUPAC Name

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3S/c1-12-8-15(20)4-7-17(12)23-10-14(9-22)19-24-18(11-25-19)13-2-5-16(21)6-3-13/h2-8,10-11,23H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQRRTRWWNGOET-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.